molecular formula C11H16N2O2 B8176476 N-Isobutyl-3-methyl-2-nitroaniline

N-Isobutyl-3-methyl-2-nitroaniline

Cat. No.: B8176476
M. Wt: 208.26 g/mol
InChI Key: TZVTVOJYSWVDIP-UHFFFAOYSA-N
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Description

N-Isobutyl-3-methyl-2-nitroaniline is an organic compound belonging to the class of aromatic amines It features a nitro group (-NO2) and an aniline moiety, which are common in many biologically active compounds and industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3-methyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes:

    Nitration: The nitration of 3-methyl aniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or para position relative to the amino group.

    Alkylation: The resulting nitroaniline is then subjected to alkylation with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation processes to enhance yield and purity while minimizing by-products.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming N-Isobutyl-3-methyl-1,2-diaminobenzene.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Reduction: The major product is N-Isobutyl-3-methyl-1,2-diaminobenzene.

    Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

N-Isobutyl-3-methyl-2-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly as potential anticancer agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds derived from nitroanilines exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-substituted benzimidazole derivatives, which include isobutyl side chains, have shown promising activity against cancer cells by disrupting microtubule formation, a critical process in cell division .

Table 1: Antiproliferative Activity of N-Isobutyl Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-Isobutyl-2-nitroanilineHeLa0.85Tubulin binding
This compoundMCF-71.02Microtubule disintegration

Dye Synthesis

The compound is also utilized in the dye industry, particularly in the formulation of hair dyes. The process involves the methylation of nitroanilines to produce stable dye intermediates that can impart color to hair fibers effectively.

Case Study: Hair Dye Formulation

A process involving the N-methylation of nitroanilines has been developed to create hair dyes with improved stability and colorfastness. The resulting products are characterized by their ability to provide vibrant colors while minimizing degradation over time .

Table 2: Properties of Hair Dyes Derived from Nitroanilines

Dye CompoundColor ShadeStability (Months)Application Method
N-Methyl-N-isobutyl-3-methyl-2-nitroanilineDark Brown12Direct application
N-Ethyl-N-isobutyl-4-nitroanilineChestnut10Direct application

Material Science

In material science, this compound has been investigated for its potential use in synthesizing polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research indicates that incorporating nitroaniline derivatives into polymer matrices can significantly enhance their thermal and mechanical properties. These polymers have applications in coatings and composites where durability and resistance to environmental factors are critical .

Table 3: Properties of Polymers Incorporating Nitroanilines

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Polyurethane with Nitroaniline25030Coatings
Epoxy Resin with Nitroaniline22045Structural components

Mechanism of Action

The mechanism of action of N-Isobutyl-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • N-Methyl-2-nitroaniline
  • N-Ethyl-3-methyl-2-nitroaniline
  • N-Isopropyl-3-methyl-2-nitroaniline

Comparison: N-Isobutyl-3-methyl-2-nitroaniline is unique due to its specific alkyl group (isobutyl) and the position of the nitro group. This structural uniqueness can influence its reactivity and biological activity compared to similar compounds. For instance, the isobutyl group may provide steric hindrance, affecting the compound’s interaction with enzymes or receptors differently than its methyl or ethyl counterparts.

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)7-12-10-6-4-5-9(3)11(10)13(14)15/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVTVOJYSWVDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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